Soyacerebroside II

Descripción general

Descripción

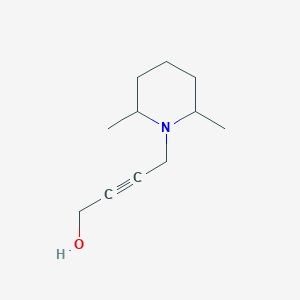

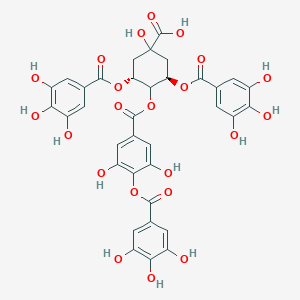

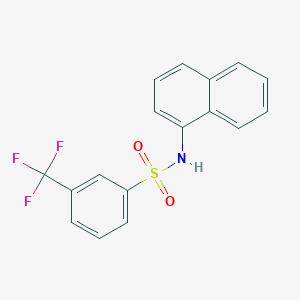

Soyacerebroside II is a calcium ionophoretic sphingoglycolipid that can be isolated from Soybean . It is a compound that occurs naturally in soybeans and belongs to the class of plant lipids .

Molecular Structure Analysis

The molecular structure of Soyacerebroside II was identified by spectroscopic (NMR, MS) analysis . The molecular weight is 714.02 and the formula is C40H75NO9 .

Chemical Reactions Analysis

Soyacerebroside II is a calcium ionophoretic sphingoglycolipid . It serves as a tridentate chelating ligand for Ca2+; the amide carbonyl, C2′-hydroxy, and C2″-hydroxy oxygens are responsible for the Ca2+ binding .

Physical And Chemical Properties Analysis

Soyacerebroside II is a powder . It is hydrophobic and insoluble in water, but soluble in organic solvents such as chloroform or methanol .

Aplicaciones Científicas De Investigación

Calcium Ion Complexation and Ionophore Activity

Soyacerebroside II has been studied for its ability to form complexes with calcium ions. It acts as a tridentate chelating ligand, potentially serving as an endogenous ionophore that facilitates the mobilization of calcium ions from intracellular stores . This property is crucial for regulating calcium homeostasis in cells, which is vital for various physiological processes.

Neurological Applications

Structurally similar to neural glucosylceramide, Soyacerebroside II could play a role in the nervous system. The compound’s accumulation within the endoplasmic reticulum membrane may influence neuronal calcium ion transport, impacting neurological health and disease management .

Anti-inflammatory and Cartilage Protection

In the context of osteoarthritis, Soyacerebroside II has shown promise in suppressing monocyte migration and preventing cartilage degradation. It modulates the inflammatory response and could be a novel therapeutic strategy for managing joint diseases .

Biomedical Research

Soyacerebroside II’s interaction with calcium ions suggests potential applications in biomedical research, particularly in understanding and manipulating cellular processes that depend on calcium signaling .

Agricultural Biostimulants

While direct references to Soyacerebroside II in agriculture are limited, the compound’s structural and functional properties suggest potential as a biostimulant. Its role in cellular processes could be harnessed to improve plant growth and resilience, contributing to sustainable agriculture practices .

Food Industry Applications

The bioactive properties of Soyacerebroside II, such as antioxidant and anti-inflammatory effects, may have implications for food preservation and the development of functional foods. Its potential health benefits could be leveraged to enhance the nutritional value of food products .

Mecanismo De Acción

Soyacerebroside II exhibits ionophoretic activity for Ca2+ ion . It is structurally analogous to a neural glucosylceramide. Thus, the accumulated neural glucosylceramide inside of endoplasmic reticulum (ER) membrane may serve as an endogenous Ca2+ -binding and -transport molecule (ionophore) that result in mobilization of Ca2+ from intracellular calcium stores .

Direcciones Futuras

As a natural compound, the safety and pharmacological effects of Soyacerebroside II need more research . It has a variety of physiological activities. Studies have shown that it has antioxidant and anti-inflammatory effects that can protect the nervous system from oxidative stress and inflammatory damage . In addition, it is also believed to have anti-tumor, anti-diabetic, anti-aging, and memory-improving functions .

Propiedades

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3R,4E,8Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYIYLRRDTKAA-QZNXAUJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Soyacerebroside II | |

CAS RN |

115074-93-6 | |

| Record name | SOYACEREBROSIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCY9V8R8VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)

![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)